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molecular formula C7H6N2S B044365 Thieno[3,2-b]pyridin-6-amine CAS No. 115063-92-8

Thieno[3,2-b]pyridin-6-amine

Cat. No. B044365
M. Wt: 150.2 g/mol
InChI Key: ZEPHVTQYZYJBCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04731368

Procedure details

To a solution of 6-aminothieno[3,2-b]pyridine (2.5 g, 16.6 mmol) in water (22 ml) containing concentrated sulfuric acid (4.15 ml) and cooled at 0° C. was added dropwise with vigorous stirring a solution of sodium nitrite (1.26 g, 18.3 mmol) in water (7 ml) to give a copious yellow precipitate. This slurry was pipetted dropwise into 5% sulfuric acid (110 ml) maintained at 110° C. After an additional hour, the solution was cooled to room temperature and washed with methylene chloride. This aqueous solution was made basic with sodium hydroxide and washed again with methylene chloride to remove any unreacted starting material. The aqueous solution was then made neutral with hydrochloric acid and the precipitated product was extracted into chloroform/methanol, dried over anhydrous sodium sulfate and filtered through a pad of charcoal and the solvents were evaporated to give product (2.2 g) which was purified by crystallization from hot ethyl acetate/methanol to give pure product (1.81 g, 72% yield), m.p. 228°-230 ° C.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
4.15 mL
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
110 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4]2[S:10][CH:9]=[CH:8][C:5]2=[N:6][CH:7]=1.S(=O)(=O)(O)[OH:12].N([O-])=O.[Na+]>O>[OH:12][C:2]1[CH:3]=[C:4]2[S:10][CH:9]=[CH:8][C:5]2=[N:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
NC=1C=C2C(=NC1)C=CS2
Name
Quantity
4.15 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
22 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.26 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
7 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
110 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
to give a copious yellow precipitate
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 110° C
WAIT
Type
WAIT
Details
After an additional hour
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to room temperature
WASH
Type
WASH
Details
washed with methylene chloride
WASH
Type
WASH
Details
washed again with methylene chloride
CUSTOM
Type
CUSTOM
Details
to remove
EXTRACTION
Type
EXTRACTION
Details
the precipitated product was extracted into chloroform/methanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through a pad of charcoal
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C2C(=NC1)C=CS2
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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